![molecular formula C15H16N2O2 B1592352 Benzyl (4-(aminomethyl)phenyl)carbamate CAS No. 443331-14-4](/img/structure/B1592352.png)
Benzyl (4-(aminomethyl)phenyl)carbamate
Overview
Description
Benzyl (4-(aminomethyl)phenyl)carbamate, also known as BAMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAMC is a carbamate derivative of benzylamine, and it has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
I have conducted a search on the scientific research applications of Benzyl (4-(aminomethyl)phenyl)carbamate, also known as benzyl 4-(aminomethyl)phenylcarbamate. Here is a comprehensive analysis focusing on several unique applications:
Drug Design and Medicinal Chemistry
Carbamate-bearing molecules like Benzyl (4-(aminomethyl)phenyl)carbamate play a significant role in modern drug discovery and medicinal chemistry. They are used in the synthesis of various pharmaceuticals due to their properties and stabilities .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions such as Alzheimer’s disease .
Pesticide Development
Carbamates, including Benzyl (4-(aminomethyl)phenyl)carbamate, are extensively used in pest control as insecticides, herbicides, nematocides, and fungicides .
Material Science
The unique physicochemical properties of Benzyl (4-(aminomethyl)phenyl)carbamate make it valuable in material science research, particularly in the development of new materials with specific desired properties .
Polymer Industry Applications
Agricultural Applications
properties
IUPAC Name |
benzyl N-[4-(aminomethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUWRGVSASGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620239 | |
Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(aminomethyl)phenyl)carbamate | |
CAS RN |
443331-14-4 | |
Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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